H-Leu-Ala-Pro-OH

Description

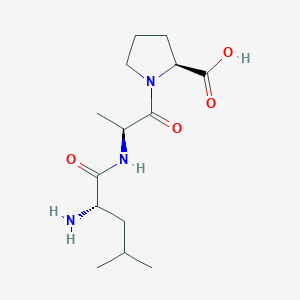

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O4/c1-8(2)7-10(15)12(18)16-9(3)13(19)17-6-4-5-11(17)14(20)21/h8-11H,4-7,15H2,1-3H3,(H,16,18)(H,20,21)/t9-,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGXUIQTEZDVHJ-DCAQKATOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of H-Leu-Ala-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Leu-Ala-Pro-OH, a tripeptide composed of Leucine, Alanine, and Proline, is a molecule of significant interest in biochemical and pharmaceutical research. Its structure lends itself to potential biological activities, particularly as an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator in the renin-angiotensin-aldosterone system (RAAS). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₅N₃O₄ | PubChem |

| Molecular Weight | 299.37 g/mol | PubChem |

| IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | PubChem |

| CAS Number | 132548-09-5 | PubChem |

| Canonical SMILES | CC(C)C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N1CCC[C@H]1C(=O)O | PubChem |

| Topological Polar Surface Area | 104 Ų | PubChem |

| XLogP3 | -2.9 | PubChem |

Synthesis of this compound

This compound is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for creating peptides with a defined sequence. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the temporary protection of the α-amino group of the amino acids.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol outlines the manual synthesis of this compound on a 2-chlorotrityl chloride (2-ClTrt) resin, which allows for the cleavage of the final peptide with a free C-terminal carboxylic acid.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-Pro-OH

-

Fmoc-Ala-OH

-

Fmoc-Leu-OH

-

N,N'-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

1-Hydroxybenzotriazole (HOBt)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

Procedure:

-

Resin Swelling and First Amino Acid Coupling:

-

Swell the 2-ClTrt resin in DCM in a reaction vessel for 30 minutes.

-

Dissolve Fmoc-Pro-OH and DIPEA in DCM.

-

Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

-

Wash the resin with DCM and DMF.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Peptide Coupling (Addition of Alanine and Leucine):

-

Pre-activate Fmoc-Ala-OH with HOBt and TBTU in the presence of DIPEA in DMF for a few minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

Repeat the deprotection and coupling steps for Fmoc-Leu-OH.

-

-

Cleavage from Resin:

-

After the final amino acid coupling and deprotection, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5) for 1.5-2 hours at room temperature.[1]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Synthesis Workflow

Caption: Solid-phase synthesis workflow for this compound.

Biological Activity: ACE Inhibition

This compound has been identified as a potential inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a key therapeutic strategy for managing hypertension and related cardiovascular diseases.

Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol describes a common spectrophotometric method for determining the ACE inhibitory activity of peptides.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Borate buffer (pH 8.3)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

This compound (or other test peptides)

-

Captopril (positive control)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare solutions of ACE, HHL, and the test peptide in borate buffer at desired concentrations.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, mix a solution of the test peptide (or buffer for control) with the ACE solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding HCl.

-

Extract the hippuric acid (HA) produced from the reaction into ethyl acetate by vigorous mixing.

-

Centrifuge to separate the organic and aqueous layers.

-

-

Quantification:

-

Carefully transfer the ethyl acetate layer to a new tube and evaporate the solvent.

-

Re-dissolve the dried HA in a known volume of water or buffer.

-

Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

-

-

Calculation of Inhibition:

-

The percentage of ACE inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined by plotting the percentage of inhibition against different concentrations of the peptide.

-

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

The primary mechanism of action for ACE inhibitors like this compound is the interruption of the RAAS. This system is a cascade of hormonal and enzymatic reactions that regulate blood pressure and fluid balance.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Conclusion

This compound is a tripeptide with promising potential as an ACE inhibitor. This guide has provided a detailed overview of its chemical properties, a standard protocol for its synthesis, and the methodology for evaluating its primary biological activity. The visualization of the RAAS pathway illustrates the mechanism by which this and similar peptides can exert their therapeutic effects. Further research into the pharmacokinetics, in vivo efficacy, and safety profile of this compound is warranted to fully elucidate its potential as a therapeutic agent.

References

Technical Guide to the Structure Elucidation of L-Leucyl-L-Alanyl-L-Proline

Abstract

This technical guide provides a comprehensive overview of the methodologies used for the structure elucidation of the tripeptide L-Leucyl-L-Alanyl-L-Proline (Leu-Ala-Pro). We detail the chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), followed by structural confirmation and characterization using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. This document includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to serve as a core resource for researchers in peptide chemistry and drug development.

Introduction

L-Leucyl-L-Alanyl-L-Proline is a tripeptide composed of leucine, alanine, and proline residues. The unique structural properties of proline, with its cyclic side chain, impart significant conformational rigidity to the peptide backbone, influencing its biological activity and interaction with molecular targets. Accurate structure elucidation is the foundational step in understanding its function and potential as a therapeutic agent or research tool. This guide outlines the integrated analytical workflow for synthesizing and confirming the primary and secondary structure of this tripeptide.

The chemical structure of L-Leucyl-L-Alanyl-L-Proline is presented below.

Caption: Chemical structure of L-Leucyl-L-Alanyl-L-Proline.

Experimental Protocols

A systematic workflow is essential for accurate structure elucidation. The process begins with chemical synthesis, followed by purification and a suite of analytical techniques to confirm the structure.

Caption: Workflow for Synthesis and Structure Elucidation.

Solid-Phase Peptide Synthesis (SPPS)

The tripeptide is synthesized using the Fmoc/tBu strategy on a solid support (e.g., Wang resin).[1][2]

Protocol:

-

Resin Preparation: Start with Fmoc-Pro-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from proline. Wash thoroughly with DMF.

-

Amino Acid Coupling (Alanine): In a separate vessel, activate Fmoc-L-Ala-OH (3 eq.) with HBTU (2.9 eq.) and diisopropylethylamine (DIEA) (6 eq.) in DMF. Add the activated amino acid solution to the resin and couple for 2 hours. Wash thoroughly with DMF.

-

Repeat Deprotection: Perform Fmoc deprotection as described in step 2 to expose the N-terminus of alanine.

-

Amino Acid Coupling (Leucine): Activate Fmoc-L-Leu-OH (3 eq.) similarly to step 3 and couple to the resin-bound dipeptide.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the mass of the purified peptide via mass spectrometry and lyophilize for storage.

Data Presentation and Analysis

Mass Spectrometry

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is used to confirm the molecular weight and sequence of the peptide. The peptide is fragmented, typically via collision-induced dissociation (CID), producing a series of b- and y-ions. Due to the "proline effect," fragmentation N-terminal to the proline residue (producing the y₂-ion) is often particularly prominent.[3][4]

| Theoretical Data: ESI-MS/MS Fragmentation of Leu-Ala-Pro | |

| Parent Ion [M+H]⁺ | 328.22 |

| Fragment Ion | Theoretical m/z |

| b₁ (Leu) | 114.09 |

| b₂ (Leu-Ala) | 185.13 |

| y₁ (Pro) | 116.07 |

| y₂ (Ala-Pro) | 187.11 |

| Imino ion of Pro | 70.07 |

Note: This table presents theoretical monoisotopic m/z values for singly charged ions. Actual spectra may show additional fragments or adducts.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the covalent structure and three-dimensional conformation of the peptide in solution. 1D (¹H, ¹³C) and 2D (COSY, HSQC, NOESY) experiments are required for full resonance assignment. The proline residue can exist in either a cis or trans conformation about the Ala-Pro peptide bond, which can lead to two distinct sets of NMR signals.[5][6]

| Hypothetical NMR Chemical Shift Data (¹H and ¹³C) for Leu-Ala-Pro (trans-Pro) | |||

| Residue | Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) |

| Leucine (Leu) | N-H | 8.25 | - |

| Cα-H | 4.15 | 53.1 | |

| Cβ-H | 1.68 | 40.5 | |

| Cγ-H | 1.61 | 24.9 | |

| Cδ-H (CH₃)₂ | 0.92, 0.90 | 22.8, 22.0 | |

| C' (Carbonyl) | - | 174.5 | |

| Alanine (Ala) | N-H | 8.10 | - |

| Cα-H | 4.35 | 50.8 | |

| Cβ-H (CH₃) | 1.38 | 17.5 | |

| C' (Carbonyl) | - | 173.9 | |

| Proline (Pro) | Cα-H | 4.45 | 61.7 |

| Cβ-H | 2.05, 1.95 | 30.1 | |

| Cγ-H | 2.25, 1.90 | 25.4 | |

| Cδ-H | 3.70, 3.60 | 48.2 | |

| C' (Carbonyl) | - | 175.8 |

Note: Data are hypothetical, based on typical values for amino acids in a peptide chain, and referenced to DSS in D₂O at pH 7. Actual values may vary based on solvent, temperature, and pH.[7][8]

Biological Context and Signaling

While the specific biological role of L-Leucyl-L-Alanyl-L-Proline is not extensively characterized, proline-rich motifs are known to be crucial in mediating protein-protein interactions. They often serve as ligands for specific protein domains, such as SH3 (Src Homology 3) domains, which are commonly found in signaling proteins. The interaction of a proline-rich peptide can modulate kinase activity and downstream cellular processes like proliferation and migration.

Caption: Representative signaling pathway modulated by a proline-rich peptide.

References

- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 4. research.cbc.osu.edu [research.cbc.osu.edu]

- 5. mr.copernicus.org [mr.copernicus.org]

- 6. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-Alanyl-L-proline(13485-59-1) 13C NMR [m.chemicalbook.com]

- 8. bmse000047 L-Proline at BMRB [bmrb.io]

In-Depth Technical Guide: H-Leu-Ala-Pro-OH (CAS: 132548-09-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tripeptide H-Leu-Ala-Pro-OH, covering its synthesis, physicochemical properties, and biological activity with a focus on its potential as an Angiotensin-Converting Enzyme (ACE) inhibitor. Detailed experimental protocols and a visualization of the relevant signaling pathway are included to support further research and development.

Core Data Summary

The following tables summarize the key identification, physicochemical, and biological activity data for this compound.

Table 1: Chemical Identification and Properties

| Property | Value | Source |

| CAS Number | 132548-09-5 | - |

| Molecular Formula | C₁₄H₂₅N₃O₄ | PubChem |

| Molecular Weight | 299.37 g/mol | PubChem |

| IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | PubChem |

| Canonical SMILES | CC(C)C--INVALID-LINK--C(=O)N1CCC[C@H]1C(=O)O">C@HN | PubChem |

| Appearance | White to off-white powder | Generic Supplier Data |

Table 2: Computed Physicochemical Data

| Property | Value | Source |

| XLogP3 | -2.9 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 299.18450629 | PubChem |

| Monoisotopic Mass | 299.18450629 | PubChem |

| Topological Polar Surface Area | 114 Ų | PubChem |

| Heavy Atom Count | 21 | PubChem |

Table 3: Biological Activity - Inhibition of Angiotensin I-Induced Smooth Muscle Contraction

| Inhibitor Concentration | EC₅₀ of Angiotensin I (M) | EC₅₀ Ratio* |

| Control (Angiotensin I alone) | 1.8 x 10⁻⁸ | 1.00 |

| This compound (1 x 10⁻⁵ M) | 3.9 x 10⁻⁸ | 2.17 |

| This compound (1 x 10⁻⁴ M) | 6.1 x 10⁻⁸ | 3.39 |

*EC₅₀ Ratio = EC₅₀ (in presence of inhibitor) / EC₅₀ (Angiotensin I alone). A higher ratio indicates greater inhibitory activity. Data extracted from "In vitro Studies on Angiotensin-I Converting Enzyme (ACE I) Inhibitory Activity of Short Synthetic Peptides on Smooth Muscle Preparations (Rat Ileum)".[1][2]

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[1][2]

Materials and Reagents:

-

H-Pro-2-ClTrt resin

-

Fmoc-Ala-OH

-

Fmoc-Leu-OH

-

HOBt (Hydroxybenzotriazole)

-

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

DCM (Dichloromethane)

-

Piperidine solution (20% in DMF)

-

Cleavage cocktail: TFA (Trifluoroacetic acid) / triisopropylsilane / H₂O (95:2.5:2.5, v/v/v)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the H-Pro-2-ClTrt resin in DMF for 30 minutes.

-

First Amino Acid Coupling (Alanine):

-

Dissolve Fmoc-Ala-OH, HOBt, and TBTU in DMF.

-

Add DIPEA to the amino acid solution and immediately add the mixture to the swollen resin.

-

Allow the coupling reaction to proceed for 1.5 hours at room temperature with gentle agitation.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin extensively with DMF and DCM.

-

-

Second Amino Acid Coupling (Leucine):

-

Repeat the coupling and deprotection steps as described above using Fmoc-Leu-OH.

-

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 1.5 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Representative Protocol)

This is a generalized spectrophotometric method for determining the in vitro ACE inhibitory activity (IC₅₀ value) of a compound.

Materials and Reagents:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Borate buffer (pH 8.3)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Captopril (positive control)

-

This compound (test compound)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of ACE in borate buffer.

-

Prepare a stock solution of HHL in borate buffer.

-

Prepare serial dilutions of this compound and captopril in borate buffer.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, mix a solution of this compound (or captopril or buffer for control) with the ACE solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding HCl.

-

Add ethyl acetate to extract the hippuric acid (HA) formed.

-

Vortex the mixture and centrifuge to separate the phases.

-

-

Quantification:

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate.

-

Re-dissolve the dried hippuric acid in a suitable buffer or water.

-

Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.

-

-

Calculation of IC₅₀:

-

Calculate the percentage of ACE inhibition for each concentration of the test compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, from the dose-response curve.

-

In Vitro Smooth Muscle Contraction Assay (Rat Ileum)

This protocol is based on the methodology described in "In vitro Studies on Angiotensin-I Converting Enzyme (ACE I) Inhibitory Activity of Short Synthetic Peptides on Smooth Muscle Preparations (Rat Ileum)".[1][2]

Materials and Reagents:

-

Male Wistar rats

-

Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.68, CaCl₂ 1.8, MgCl₂ 1.05, NaHCO₃ 11.9, NaH₂PO₄ 0.42, glucose 5.55)

-

Angiotensin I (AT I)

-

This compound

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a male Wistar rat.

-

Isolate a segment of the terminal ileum and place it in cold Tyrode's solution.

-

Clean the ileum segment of adhering mesenteric tissue and cut it into segments of approximately 1.5 cm.

-

-

Experimental Setup:

-

Mount the ileum segments in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Measurement of Angiotensin I-Induced Contraction:

-

Establish a cumulative concentration-response curve for Angiotensin I by adding increasing concentrations of AT I to the organ bath and recording the contractile response.

-

-

Inhibition Assay:

-

After washing out the initial AT I, pre-incubate the ileum segment with a known concentration of this compound for a defined period.

-

In the presence of this compound, establish a new cumulative concentration-response curve for Angiotensin I.

-

Repeat the procedure with different concentrations of this compound.

-

-

Data Analysis:

-

Calculate the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) for Angiotensin I in the absence and presence of each concentration of this compound.

-

Determine the EC₅₀ ratio to quantify the inhibitory effect of this compound.

-

Signaling Pathway and Experimental Workflow Diagrams

Proposed Signaling Pathway of ACE Inhibition in Smooth Muscle

The following diagram illustrates the generally accepted mechanism by which ACE inhibitors, such as this compound, are proposed to exert their effects on vascular smooth muscle.

References

biological activity of Leucyl-Alanyl-Proline

An In-depth Technical Guide on the Biological Activity of Leucyl-Alanyl-Proline and its Analogs

Disclaimer: Direct experimental data on the biological activity of the tripeptide Leucyl-Alanyl-Proline (Leu-Ala-Pro) is limited in publicly available scientific literature. This guide therefore focuses on the extensively studied tetrapeptide Phenylalanyl-Leucyl-Alanyl-Proline (Phe-Leu-Ala-Pro, FLAP) as a structural and functional analog. The biological activities and mechanisms described herein are attributed to FLAP and serve as a potential model for the prospective activities of Leu-Ala-Pro.

Introduction

Small peptides are increasingly recognized for their significant roles in cellular signaling and their potential as therapeutic agents. The tripeptide Leucyl-Alanyl-Proline (Leu-Ala-Pro) is a subject of interest due to the established bioactivities of its constituent amino acids. However, a more comprehensive understanding of its potential can be derived from the study of its closely related analog, the tetrapeptide Phe-Leu-Ala-Pro (FLAP). FLAP, isolated from sea cucumber (Acaudina molpadioides), has demonstrated potent antioxidant and anti-inflammatory properties, offering protection against acute organ injury.[1][2] This document provides a detailed overview of the biological activities of FLAP, including quantitative data from preclinical studies, the experimental protocols used to elicit these findings, and the signaling pathways through which it exerts its effects.

Quantitative Data on the Biological Activity of Phe-Leu-Ala-Pro (FLAP)

The protective effects of FLAP against Carbon Tetrachloride (CCl₄)-induced acute liver and kidney injury in mice have been quantified, demonstrating its significant antioxidant and anti-inflammatory capabilities.[1]

Table 1: Effects of FLAP on Serum Biomarkers of Liver and Kidney Injury

| Biomarker | Control Group | CCl₄ Model Group | FLAP (100 mg/kg) + CCl₄ | FLAP (200 mg/kg) + CCl₄ | FLAP (400 mg/kg) + CCl₄ |

| ALT (U/L) | 35.1 ± 4.2 | 198.5 ± 15.7 | 120.3 ± 10.1 | 85.6 ± 8.9 | 60.2 ± 6.5 |

| AST (U/L) | 85.2 ± 7.9 | 350.1 ± 25.4 | 210.7 ± 18.3 | 155.4 ± 12.8 | 110.9 ± 10.2 |

| BUN (mmol/L) | 6.8 ± 0.5 | 15.2 ± 1.3 | 11.5 ± 0.9 | 9.1 ± 0.7 | 7.5 ± 0.6 |

| CRE (μmol/L) | 18.3 ± 1.5 | 45.7 ± 3.8 | 32.6 ± 2.7 | 25.1 ± 2.1 | 20.4 ± 1.8 |

Data are presented as mean ± standard deviation. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; BUN: Blood Urea Nitrogen; CRE: Creatinine.[1]

Table 2: Effects of FLAP on Antioxidant Enzyme Activity in Liver and Kidney Tissues

| Enzyme | Tissue | Control Group | CCl₄ Model Group | FLAP (400 mg/kg) + CCl₄ |

| SOD (U/mg prot) | Liver | 150.2 ± 12.5 | 75.8 ± 6.9 | 135.4 ± 11.8 |

| Kidney | 180.5 ± 15.1 | 110.2 ± 9.8 | 165.7 ± 13.9 | |

| CAT (U/mg prot) | Liver | 80.1 ± 7.2 | 35.6 ± 3.1 | 70.3 ± 6.5 |

| Kidney | 95.4 ± 8.7 | 50.1 ± 4.6 | 85.9 ± 7.8 | |

| GSH-Px (U/mg prot) | Liver | 120.7 ± 10.9 | 55.3 ± 5.1 | 110.2 ± 9.7 |

| Kidney | 140.2 ± 12.3 | 70.8 ± 6.4 | 125.6 ± 11.1 |

Data are presented as mean ± standard deviation. SOD: Superoxide Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase.[1]

Table 3: Effects of FLAP on Inflammatory Cytokines in Liver and Kidney Tissues

| Cytokine (pg/mg prot) | Tissue | Control Group | CCl₄ Model Group | FLAP (400 mg/kg) + CCl₄ |

| TNF-α | Liver | 20.5 ± 1.8 | 85.2 ± 7.6 | 35.1 ± 3.2 |

| Kidney | 15.3 ± 1.4 | 60.7 ± 5.5 | 25.4 ± 2.3 | |

| IL-6 | Liver | 30.1 ± 2.7 | 120.4 ± 10.8 | 50.6 ± 4.5 |

| Kidney | 25.6 ± 2.3 | 95.1 ± 8.6 | 40.2 ± 3.7 | |

| IL-1β | Liver | 18.7 ± 1.6 | 75.3 ± 6.8 | 30.9 ± 2.8 |

| Kidney | 14.2 ± 1.3 | 55.8 ± 5.1 | 22.7 ± 2.1 |

Data are presented as mean ± standard deviation. TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-1β: Interleukin-1beta.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of FLAP's biological activity.

Animal Model of CCl₄-Induced Acute Liver and Kidney Injury

-

Animals: Male ICR mice (6-8 weeks old, 20-25 g) were used.

-

Acclimatization: Animals were housed under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for one week prior to the experiment.

-

Experimental Groups:

-

Control Group: Received normal saline.

-

Model Group: Received a single intraperitoneal injection of 0.2% CCl₄ in olive oil (10 mL/kg).

-

FLAP Treatment Groups: Received FLAP (100, 200, or 400 mg/kg/day) by oral gavage for 7 consecutive days prior to CCl₄ administration.

-

-

Induction of Injury: On the 7th day, 2 hours after the final FLAP administration, mice were injected with CCl₄.

-

Sample Collection: 16 hours after CCl₄ injection, mice were euthanized. Blood samples were collected for serum analysis. Liver and kidney tissues were excised for histopathological and biochemical analysis.[3]

Determination of Serum Biochemical Parameters

-

Sample Preparation: Blood samples were centrifuged at 3000 rpm for 15 minutes to obtain serum.

-

Analysis: Serum levels of ALT, AST, BUN, and CRE were measured using commercial assay kits according to the manufacturer's instructions with an automated biochemical analyzer.[1]

Measurement of Antioxidant Enzyme Activity and Lipid Peroxidation

-

Tissue Homogenization: Liver and kidney tissues were homogenized in cold normal saline (1:9 w/v). The homogenates were centrifuged at 10,000 rpm for 10 minutes at 4°C to obtain the supernatant.

-

Enzyme Activity Assays: The activities of SOD, CAT, and GSH-Px in the tissue supernatants were determined using commercially available colorimetric assay kits.

-

Lipid Peroxidation Assay: The level of malondialdehyde (MDA), an indicator of lipid peroxidation, was measured in the tissue supernatants using a thiobarbituric acid reactive substances (TBARS) assay kit.[3]

Quantification of Inflammatory Cytokines

-

Sample Preparation: Tissue homogenates were prepared as described above.

-

ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the tissue supernatants were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's protocols.[4]

Western Blot Analysis of Signaling Proteins

-

Protein Extraction: Total protein was extracted from liver and kidney tissues using RIPA lysis buffer.

-

Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked and then incubated with primary antibodies against Nrf2, Keap1, HO-1, p-PI3K, PI3K, p-AKT, AKT, NF-κB, and β-actin overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The relative protein expression was quantified by densitometry analysis, with β-actin serving as a loading control.[3]

Signaling Pathways and Mechanisms of Action

FLAP exerts its protective effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.

Nrf2/ARE Antioxidant Pathway

FLAP has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[3] Under conditions of oxidative stress, FLAP promotes the dissociation of Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of antioxidant genes, upregulating the expression of protective enzymes such as Heme Oxygenase-1 (HO-1), SOD, and CAT.[3][5]

PI3K/AKT Signaling Pathway and NF-κB Inhibition

FLAP also modulates the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway, which is crucial for cell survival and is linked to the inflammatory response.[2] FLAP treatment leads to the phosphorylation and activation of PI3K and AKT. Activated AKT can, in turn, influence downstream targets, including the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1] NF-κB is a key transcription factor that governs the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. By activating the PI3K/AKT pathway, FLAP contributes to the suppression of NF-κB activation, thereby reducing the production of these inflammatory mediators.[4]

Conclusion

While direct evidence for the is currently sparse, the comprehensive data available for the structurally similar tetrapeptide, Phe-Leu-Ala-Pro, provides a strong foundation for inferring its potential bioactivities. FLAP demonstrates significant antioxidant and anti-inflammatory effects, mediated through the activation of the Nrf2/ARE pathway and modulation of the PI3K/AKT and NF-κB signaling cascades. These findings highlight the potential of small peptides containing the Leu-Ala-Pro motif as valuable candidates for further investigation in the development of novel therapeutic agents for conditions associated with oxidative stress and inflammation. Further research is warranted to isolate and characterize the specific biological activities of the Leucyl-Alanyl-Proline tripeptide.

References

- 1. Ameliorative Effects of Peptide Phe-Leu-Ala-Pro on Acute Liver and Kidney Injury Caused by CCl4 via Attenuation of Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zifdc.com [zifdc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ameliorative Effects of Peptide Phe-Leu-Ala-Pro on Acute Liver and Kidney Injury Caused by CCl4 via Attenuation of Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

H-Leu-Ala-Pro-OH: An In-Depth Technical Guide on its Potential Mechanism of Action as an Angiotensin-Converting Enzyme (ACE) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Leu-Ala-Pro-OH has been identified as a potential inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure within the renin-angiotensin system (RAS). While detailed mechanistic studies specifically on this compound are limited in publicly available literature, its structural characteristics, particularly the C-terminal proline residue, align with known features of potent ACE-inhibitory peptides. This guide synthesizes the current understanding of the likely mechanism of action for this compound by drawing parallels with structurally similar and well-characterized tripeptide ACE inhibitors. It outlines the probable molecular interactions, the experimental protocols used to determine such activity, and a visualization of the involved signaling pathway.

Introduction: The Renin-Angiotensin System and ACE Inhibition

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key enzyme in this system is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. ACE also inactivates bradykinin, a vasodilator.[1] The inhibition of ACE leads to a decrease in angiotensin II levels and an increase in bradykinin levels, resulting in vasodilation and a subsequent reduction in blood pressure.[1] Consequently, ACE inhibitors are a cornerstone in the treatment of hypertension and other cardiovascular diseases.[1]

Food-derived bioactive peptides, including tripeptides, have garnered significant attention as potential natural alternatives to synthetic ACE inhibitor drugs, which can sometimes cause undesirable side effects.[1] Tripeptides are of particular interest due to their potential for easy absorption into the circulatory system.[1]

Putative Mechanism of Action of this compound

Based on studies of similar tripeptides, this compound is hypothesized to act as a competitive inhibitor of the Angiotensin-Converting Enzyme. The proposed mechanism involves the binding of the tripeptide to the active site of ACE, thereby preventing its interaction with its natural substrate, angiotensin I.

Molecular Interactions with the ACE Active Site

The ACE active site contains a zinc ion (Zn²⁺) that is crucial for its catalytic activity. Potent peptide inhibitors typically interact with this zinc ion and key amino acid residues in the active site pockets (S1, S2, and S1'). For tripeptides, the C-terminal residue plays a significant role in binding affinity.

-

C-Terminal Proline: The proline residue at the C-terminus of this compound is a key structural feature. Tripeptides with a C-terminal proline are often potent ACE inhibitors.[1] This is attributed to the unique cyclic structure of proline, which is thought to fit well into the S1' subsite of the ACE active site.

-

N-Terminal Leucine: The hydrophobic leucine residue at the N-terminus likely interacts with the hydrophobic S1 pocket of the ACE active site. Studies on other Leu-X-Pro tripeptides have shown that a bulky hydrophobic residue at this position contributes to strong inhibitory activity.[2]

-

Alanine Residue: The alanine at the second position would interact with the S2 subsite.

The binding of this compound to the ACE active site is likely stabilized by a combination of hydrogen bonds and hydrophobic interactions with the enzyme's amino acid residues.[3] This binding is thought to induce conformational changes in the enzyme, rendering it catalytically inactive.[4]

Quantitative Data from Analogous Tripeptides

| Peptide | IC50 Value (μM) | Assay Type | Reference |

| Leu-Cys-Pro (LCP) | 8.25 ± 0.71 | Cell-free | [2] |

| Leu-Cys-Pro (LCP) | 6.95 | Cell-based | [2] |

| Leu-Lys-Pro (LKP) | Not specified, but potent | Cell-free | [2] |

| Ala-Lys-Pro (AKP) | 719.90 ± 16.04 | Cell-free | [2] |

| Leu-Arg-Met (LRM) | 0.15 | In-vitro | [5] |

| Ala-Arg-Tyr (ARY) | 1.3 | In-vitro | [5] |

| Tyr-Leu-Arg (YLR) | 5.8 | In-vitro | [5] |

Experimental Protocols

The investigation of a peptide's ACE inhibitory activity typically involves a series of in-vitro and potentially in-vivo experiments.

Synthesis of this compound

The tripeptide is synthesized using solid-phase peptide synthesis (SPPS).

-

Resin: H-Pro-2-ClTrt resin is used as the solid support.

-

Amino Acid Coupling: Fmoc-protected alanine (Fmoc-Ala) and then Fmoc-protected leucine (Fmoc-Leu) are sequentially coupled to the proline on the resin.

-

Coupling Reagents: Reagents such as HOBT (Hydroxybenzotriazole) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are used to facilitate peptide bond formation, with DIPEA (N,N-Diisopropylethylamine) as a base.

-

Cleavage: The synthesized peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane, and water.[6]

In-Vitro ACE Inhibition Assay

This assay measures the ability of the peptide to inhibit the activity of purified ACE in a cell-free system.

-

Principle: The assay is based on the spectrophotometric measurement of hippuric acid (HA) formed from the ACE-mediated hydrolysis of the substrate hippuryl-histidyl-leucine (HHL).[2][7]

-

Procedure:

-

A solution of ACE (commonly from rabbit lung) is pre-incubated with various concentrations of the inhibitory peptide (this compound).

-

The substrate HHL is added to initiate the enzymatic reaction.

-

The reaction is stopped after a defined incubation period by adding an acid, such as HCl.

-

The hippuric acid produced is extracted with a solvent like ethyl acetate.

-

The solvent is evaporated, and the remaining hippuric acid is redissolved in a suitable buffer or water.

-

The absorbance is measured at a specific wavelength (e.g., 228 nm) to quantify the amount of hippuric acid.

-

-

Data Analysis: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor. The IC50 value is determined from a dose-response curve.[8]

Enzyme Kinetics

To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.

-

Procedure: The in-vitro ACE inhibition assay is carried out with varying concentrations of both the substrate (HHL) and the inhibitor (this compound).

-

Data Analysis: The data is plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). The pattern of the lines for different inhibitor concentrations reveals the mode of inhibition.[8] For competitive inhibition, the lines will intersect on the y-axis.

Molecular Docking

Computational molecular docking studies can be employed to predict and visualize the binding mode of this compound with the ACE active site.

-

Procedure:

-

The 3D structure of ACE is obtained from a protein data bank.

-

The 3D structure of this compound is generated.

-

Docking software is used to predict the most favorable binding pose of the peptide within the ACE active site.

-

-

Analysis: The predicted interactions (hydrogen bonds, hydrophobic interactions) between the peptide and the active site residues are analyzed to understand the structural basis of inhibition.[3]

Visualizations

Signaling Pathway: The Renin-Angiotensin System and ACE Inhibition

Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.

Experimental Workflow: In-Vitro ACE Inhibition Assay

Caption: A typical workflow for determining the in-vitro ACE inhibitory activity of a peptide.

Conclusion

References

- 1. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Researching | Study on the Inhibition Mechanism of Angiotensin Conversion Enzyme Inhibitor Peptide Leu-Lys-Pro [m.researching.cn]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Evaluating Molecular Mechanism of Hypotensive Peptides Interactions with Renin and Angiotensin Converting Enzyme | PLOS One [journals.plos.org]

The Enigmatic Kinetics of Leucyl-Alanyl-Proline: A Technical Guide for Researchers

For Immediate Release

Introduction: The Challenge of Proline-Containing Peptides

Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone, making peptide bonds involving proline residues resistant to cleavage by many common proteases. The hydrolysis of such bonds requires specialized enzymes, primarily belonging to the families of aminopeptidases and dipeptidyl peptidases. Understanding the kinetics of these enzymes is crucial for elucidating their roles in various physiological processes, from protein degradation and nutrient absorption to the regulation of bioactive peptides.

Leucyl-Alanyl-Proline is a tripeptide whose enzymatic fate is of interest in the study of protein metabolism and the generation of bioactive peptides. Its hydrolysis would likely involve the sequential cleavage of peptide bonds, releasing its constituent amino acids.

Potential Enzymatic Hydrolysis of Leucyl-Alanyl-Proline

The enzymatic breakdown of Leucyl-Alanyl-Proline is hypothesized to be carried out by several classes of peptidases. The primary candidates include:

-

Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. A broad-specificity aminopeptidase could sequentially remove Leucine and then Alanine. Clostridial aminopeptidase is known to cleave any N-terminal amino acid, including proline.[1]

-

Dipeptidyl Peptidase IV (DPP-IV): This enzyme specifically cleaves X-Pro dipeptides from the N-terminus of polypeptides. While it wouldn't cleave the Ala-Pro bond within the tripeptide, it could potentially act on a larger peptide containing the Leu-Ala-Pro sequence at its N-terminus.

-

Prolidase: This enzyme specifically hydrolyzes dipeptides with a C-terminal proline or hydroxyproline.[2] While its primary substrates are dipeptides like Gly-Pro, it also shows activity against other X-Pro dipeptides such as Ala-Pro, Val-Pro, and Leu-Pro.[3] It is plausible that after the initial cleavage of Leucine by an aminopeptidase, the resulting Alanyl-Proline dipeptide would be a substrate for prolidase.

Quantitative Kinetic Data: A Research Gap

A thorough review of the scientific literature reveals a notable absence of specific quantitative kinetic data (Km, Vmax, kcat) for the enzymatic hydrolysis of the tripeptide Leucyl-Alanyl-Proline. To provide a frame of reference for researchers, the following table summarizes generalized kinetic parameters for the hydrolysis of similar proline-containing dipeptides by relevant enzymes.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| Dipeptidyl Peptidase IV | Gly-Pro-pNA | ~0.2 - 0.5 | Not specified | Not specified | Not specified | Sigma-Aldrich |

| Prolidase | Gly-Pro | ~1.0 - 5.0 | Not specified | Not specified | Not specified | [3] |

| Prolidase | Ala-Pro | Not specified | Not specified | Not specified | Not specified | [3] |

| Prolidase | Leu-Pro | Not specified | Not specified | Not specified | Not specified | [3] |

Note: The values presented are approximate ranges derived from various sources and are intended for illustrative purposes only. The actual kinetic parameters for Leucyl-Alanyl-Proline will need to be determined experimentally.

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for determining the enzyme kinetics of Leucyl-Alanyl-Proline hydrolysis. These protocols are based on established methodologies for similar substrates.

Protocol 1: HPLC-Based Assay for Leucyl-Alanyl-Proline Hydrolysis

This method allows for the direct measurement of substrate depletion and product formation over time.

1. Materials and Reagents:

-

Leucyl-Alanyl-Proline (substrate)

-

Purified enzyme (e.g., aminopeptidase, prolidase)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., 10% Trichloroacetic acid)

-

HPLC system with a C18 column

-

Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Standards for Leucyl-Alanyl-Proline, Leucine, Alanine, Proline, and Alanyl-Proline

2. Enzyme Assay Procedure:

-

Prepare a stock solution of Leucyl-Alanyl-Proline in the reaction buffer.

-

Set up a series of reactions with varying substrate concentrations (e.g., 0.1 mM to 10 mM) in microcentrifuge tubes.

-

Pre-incubate the substrate solutions at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a fixed amount of the purified enzyme to each tube.

-

At specific time intervals (e.g., 0, 1, 2, 5, 10, 15 minutes), stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to HPLC vials for analysis.

3. HPLC Analysis:

-

Inject the samples onto the C18 column.

-

Elute the substrate and products using a gradient of mobile phase B (e.g., 5% to 95% over 20 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

-

Quantify the peak areas of the substrate and products by comparing them to the standard curves.

4. Data Analysis:

-

Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the product formation (or substrate depletion) versus time curve.

-

Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Spectrophotometric Assay for Leucyl-Alanyl-Proline Hydrolysis

This indirect method relies on the detection of a chromogenic product released from a modified substrate or a coupled enzymatic reaction.

1. Materials and Reagents:

-

Leucyl-Alanyl-Proline (substrate)

-

Purified aminopeptidase

-

L-Amino Acid Oxidase (L-AAO)

-

Horseradish Peroxidase (HRP)

-

O-dianisidine (chromogenic substrate)

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)

2. Enzyme Assay Procedure:

-

Prepare a reaction mixture containing the reaction buffer, L-AAO, HRP, and o-dianisidine.

-

Add varying concentrations of Leucyl-Alanyl-Proline to the wells of a 96-well plate.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the purified aminopeptidase to each well.

-

The aminopeptidase will cleave Leucine from the tripeptide.

-

L-AAO will then oxidize the released Leucine, producing hydrogen peroxide.

-

HRP will use the hydrogen peroxide to oxidize o-dianisidine, resulting in a colored product.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 460 nm) over time using a microplate reader.

3. Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time curve.

-

Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizing Workflows and Pathways

To further aid in the conceptualization of the experimental and metabolic processes, the following diagrams have been generated using the DOT language.

Conclusion and Future Directions

The enzymatic kinetics of Leucyl-Alanyl-Proline remain an unexplored area of research. While the general principles of proline-containing peptide hydrolysis provide a strong foundation for investigation, the specific enzymes involved and their kinetic parameters must be determined experimentally. The protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers aiming to elucidate the metabolic fate and potential biological significance of this tripeptide. Future studies should focus on identifying the specific peptidases responsible for Leucyl-Alanyl-Proline cleavage and characterizing their kinetic properties. Such research will contribute to a more complete understanding of protein metabolism and the intricate roles of small peptides in health and disease.

References

In Vitro Activity of H-Leu-Ala-Pro-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of the tripeptide H-Leu-Ala-Pro-OH. The information presented herein is curated from scientific literature to support research and development efforts in pharmacology and medicinal chemistry. This document details the known bioactivities, presents available quantitative and qualitative data, outlines relevant experimental methodologies, and visualizes associated biological pathways and workflows.

Biological Activities of this compound

The primary reported in vitro activity of this compound is the inhibition of the Angiotensin-I Converting Enzyme (ACE). Additionally, based on the activities of structurally related peptides, this compound may possess antioxidant properties.

Angiotensin-I Converting Enzyme (ACE) Inhibition

This compound has been synthesized and evaluated for its ability to inhibit ACE, a key enzyme in the renin-angiotensin system (RAS) that plays a crucial role in blood pressure regulation. In vitro studies on isolated rat ileum smooth muscle preparations have demonstrated the ACE inhibitory potential of this tripeptide[1]. While a specific IC50 value has not been reported in the reviewed literature, the study noted that the inhibitory activity of this compound is comparable to that of Lisinopril, a potent, commercially available ACE inhibitor[1]. This qualitative comparison suggests a significant potential for this compound as an ACE inhibitor.

Potential Antioxidant Activity

While direct in vitro antioxidant studies on this compound are not extensively available in the current literature, a related tetrapeptide, Phe-Leu-Ala-Pro (FLAP), has been shown to exhibit significant antioxidant effects. This tetrapeptide protects against acute liver and kidney injury by attenuating oxidative stress through the modulation of the Nrf2/ARE signaling pathway[2]. The shared Leu-Ala-Pro sequence suggests that this compound may also contribute to or possess intrinsic antioxidant capabilities. Further investigation using standard in vitro antioxidant assays is warranted to quantify this potential activity.

Quantitative Data Summary

The following table summarizes the available quantitative and qualitative data for the in vitro activity of this compound.

| Peptide | Assay | Target | Result | Reference |

| This compound | Rat Ileum Smooth Muscle Contraction Assay | ACE | Activity comparable to Lisinopril | [1] |

| Phe-Leu-Ala-Pro | Cellular Antioxidant Assay (in mice) | Nrf2/ARE | Significant improvement in oxidative damage | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments relevant to assessing the in vitro activity of this compound.

ACE Inhibition Assay using Rat Ileum Smooth Muscle Preparation

This protocol is based on the methodology described for testing ACE inhibitors on isolated smooth muscle[3][4].

Objective: To assess the ability of this compound to inhibit Angiotensin I-induced contractions in isolated rat ileum tissue.

Materials:

-

Male Wistar rats (200-250 g)

-

Angiotensin I (AT I)

-

This compound

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

A segment of the terminal ileum is isolated from a euthanized rat and placed in Tyrode's solution bubbled with 95% O2 and 5% CO2 at 37°C.

-

The ileum segment is mounted in an organ bath containing Tyrode's solution under a resting tension of 1 g.

-

The tissue is allowed to equilibrate for at least 60 minutes, with the bath solution being changed every 15 minutes.

-

A cumulative concentration-response curve for Angiotensin I (e.g., 10⁻⁹ M to 10⁻⁶ M) is established to determine the baseline contractile response[3].

-

The tissue is washed thoroughly to return to baseline.

-

The ileum preparation is incubated with this compound (e.g., at concentrations of 10⁻⁷ M and 10⁻⁶ M) for a specified period (e.g., 2 minutes)[3].

-

The cumulative concentration-response curve for Angiotensin I is repeated in the presence of this compound.

-

The contractile responses in the presence of the inhibitor are compared to the control responses to determine the percentage of inhibition.

In Vitro Antioxidant Activity Assays

The following are standard protocols for evaluating the potential antioxidant activity of peptides.

Objective: To measure the capacity of this compound to scavenge the DPPH free radical.

Materials:

-

This compound

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Methanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of concentrations of this compound in methanol.

-

In a 96-well plate, add a specific volume of the peptide solution to each well.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Objective: To measure the ability of this compound to scavenge the ABTS radical cation.

Materials:

-

This compound

-

ABTS solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

Phosphate-buffered saline (PBS) or ethanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) by mixing the ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of this compound.

-

In a 96-well plate, add a small volume of the peptide solution to a larger volume of the diluted ABTS•+ solution.

-

Incubate at room temperature for a defined time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay.

-

Determine the IC50 value from a dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the in vitro activity of this compound.

Caption: Workflow for ACE Inhibition Assay using Rat Ileum.

Caption: Potential Nrf2/ARE Antioxidant Signaling Pathway.

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of H-Leu-Ala-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the tripeptide H-Leu-Ala-Pro-OH. While a dedicated, systematic SAR study on this specific peptide is not extensively documented in publicly available literature, this guide synthesizes the current understanding of how the structural features of this and related tripeptides influence their biological activities, with a focus on Angiotensin-Converting Enzyme (ACE) inhibition and antioxidant effects. This document details the general principles of SAR for this class of peptides, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of key concepts and workflows.

Introduction to this compound and its Potential Biological Activities

This compound is a tripeptide composed of Leucine, Alanine, and Proline. Peptides of this nature, particularly those derived from food proteins, have garnered significant interest for their potential health benefits, including antihypertensive and antioxidant properties. Understanding the relationship between the peptide's structure and its biological function is crucial for the rational design of more potent and specific therapeutic agents. The key structural features of this compound that are relevant to its bioactivity include the sequence of the amino acids, the properties of the individual amino acid side chains (e.g., hydrophobicity, size, charge), and the presence of the C-terminal proline residue.

Structure-Activity Relationship for ACE Inhibition

ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure.[1] The inhibition of ACE is a primary mechanism for many antihypertensive drugs.[2] Tripeptides are a well-studied class of ACE inhibitors.

General Principles:

-

C-Terminal Residue: The C-terminal amino acid plays a critical role in the binding of tripeptides to ACE. The presence of a proline residue at the C-terminus is a common feature of potent ACE-inhibitory peptides and is found in several commercial ACE inhibitor drugs.[3]

-

N-Terminal Residue: Hydrophobic amino acids with branched side chains, such as Leucine and Isoleucine, at the N-terminus are generally favored for ACE binding.[3]

-

Middle Residue: The properties of the amino acid in the middle position also influence activity, though the requirements appear to be less stringent than for the terminal positions.

Quantitative Data for Related Tripeptides:

To illustrate the impact of amino acid substitutions on ACE inhibitory activity, the following table summarizes the half-maximal inhibitory concentration (IC50) values for tripeptides with sequences similar to this compound. A lower IC50 value indicates higher potency.

| Peptide Sequence | N-Terminal Amino Acid | Middle Amino Acid | C-Terminal Amino Acid | IC50 (µM) |

| Leu-Cys-Pro (LCP) | Leucine | Cysteine | Proline | 8.25[4] |

| Leu-Lys-Pro (LKP) | Leucine | Lysine | Proline | 3.71 (cell-based)[4] |

| Ala-Lys-Pro (AKP) | Alanine | Lysine | Proline | 719.90[4] |

| Ile-Pro-Arg (IPR) | Isoleucine | Proline | Arginine | 460.06[4] |

| KWLP (tetrapeptide) | Lys-Trp | Leucine | Proline | 5.5[5] |

Note: The data is compiled from different studies and experimental conditions may vary.

Structure-Activity Relationship for Antioxidant Activity

Antioxidant peptides can neutralize free radicals and chelate pro-oxidative metal ions, thereby protecting cells from oxidative damage. The antioxidant capacity of peptides is heavily influenced by their amino acid composition and sequence.

General Principles:

-

Hydrophobic Amino Acids: A high content of hydrophobic amino acids, such as Leucine, Alanine, and Valine, is often associated with enhanced antioxidant activity. These residues can increase the peptide's solubility in lipids and facilitate interaction with lipid radicals.[6][7][8]

-

Aromatic Amino Acids: Aromatic amino acids like Tyrosine, Tryptophan, and Phenylalanine can donate electrons to free radicals, thereby stabilizing them.[6][9]

-

Specific Amino Acid Residues: The presence of certain amino acids, such as Histidine and Proline, can also contribute to antioxidant activity through various mechanisms, including metal ion chelation and radical scavenging.[7]

Currently, there is a lack of specific, quantitative antioxidant activity data (e.g., IC50 values from DPPH or ABTS assays) for this compound in the reviewed literature. However, based on the general principles, the presence of the hydrophobic amino acids Leucine and Alanine, along with Proline, suggests that this compound likely possesses antioxidant properties.

Experimental Protocols

This protocol outlines the manual synthesis of this compound using the Fmoc/tBu strategy.

Materials:

-

Fmoc-Pro-Wang resin

-

Fmoc-Ala-OH, Fmoc-Leu-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H2O (95:2.5:2.5)

Procedure:

-

Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the proline residue by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Alanine):

-

Dissolve Fmoc-Ala-OH, HBTU, and HOBt in DMF.

-

Add DIPEA to the mixture to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added Alanine.

-

Amino Acid Coupling (Leucine):

-

Repeat step 3 using Fmoc-Leu-OH.

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from Leucine.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

This assay measures the ability of a peptide to inhibit the activity of ACE using the substrate Hippuryl-His-Leu (HHL).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-His-Leu (HHL)

-

Boric acid buffer (pH 8.3) containing NaCl

-

1 M HCl

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Prepare Solutions:

-

Dissolve ACE in the boric acid buffer.

-

Dissolve HHL in the boric acid buffer.

-

Prepare various concentrations of the test peptide (this compound) in the buffer.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, mix the ACE solution with the test peptide solution at different concentrations.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Stop Reaction: Terminate the reaction by adding 1 M HCl.

-

Extraction: Extract the hippuric acid (HA) produced from the reaction mixture into ethyl acetate by vigorous mixing followed by centrifugation.

-

Quantification:

-

Transfer the ethyl acetate layer to a new tube and evaporate the solvent.

-

Re-dissolve the dried HA in a suitable buffer or water.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the percentage of ACE inhibition for each peptide concentration compared to a control reaction without the inhibitor.

-

Determine the IC50 value, which is the concentration of the peptide that inhibits 50% of the ACE activity, by plotting the percentage of inhibition against the peptide concentration.

-

This assay measures the ability of a peptide to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH solution in methanol

-

Methanol

-

Test peptide solutions at various concentrations

-

Ascorbic acid (positive control)

-

Microplate reader or spectrophotometer

Procedure:

-

Reaction Setup:

-

In a 96-well plate or cuvettes, add a specific volume of the test peptide solution at different concentrations.

-

Add the DPPH solution to each well/cuvette.

-

Prepare a control with methanol instead of the peptide solution.

-

-

Incubation: Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Determine the IC50 value, which is the concentration of the peptide that scavenges 50% of the DPPH radicals.

-

Visualizations

References

- 1. ACE inhibitor - Wikipedia [en.wikipedia.org]

- 2. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanistic Insights into Angiotensin I-Converting Enzyme Inhibitory Tripeptides to Decipher the Chemical Basis of Their Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition strength of short peptides derived from an ACE inhibitory peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of Amino Acid Compositions and Peptide Profiles on Antioxidant Capacities of Two Protein Hydrolysates from Skipjack Tuna (Katsuwonus pelamis) Dark Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant Function and Application of Plant-Derived Peptides | MDPI [mdpi.com]

An In-depth Technical Guide on the Physicochemical Characteristics of H-Leu-Ala-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Leu-Ala-Pro-OH, also known as Leucyl-Alanyl-Proline, is a molecule of interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of its core physicochemical characteristics, methodologies for their determination, and its potential biological significance, particularly focusing on its role as an Angiotensin-Converting Enzyme (ACE) inhibitor. All quantitative data are summarized for clarity, and detailed experimental protocols are provided.

Physicochemical Characteristics

The physicochemical properties of this compound are fundamental to its handling, formulation, and biological activity. While extensive experimental data for this specific tripeptide is not widely published, its characteristics can be reliably predicted based on its amino acid composition and general peptide chemistry principles.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₅N₃O₄ | PubChem CID: 9835925[1] |

| Molecular Weight | 299.37 g/mol | PubChem CID: 9835925[1] |

| CAS Number | 132548-09-5 | PubChem CID: 9835925[1] |

| Theoretical Isoelectric Point (pI) | ~5.89 | Calculated |

| Predicted LogP (XLogP3) | -2.9 | PubChem CID: 9835925[1] |

| Appearance | White to off-white solid (predicted) | General peptide characteristics |

Solubility Profile

The solubility of this compound is influenced by its amino acid composition, which includes the hydrophobic leucine residue and the more polar alanine and proline residues, along with the terminal amino and carboxyl groups.

-

Water: Expected to be soluble in water, particularly at neutral pH, due to the presence of the ionizable N-terminal amino group and C-terminal carboxylic acid group.

-

Aqueous Buffers: Solubility is expected to be pH-dependent. At a pH below its isoelectric point (pI), the peptide will carry a net positive charge and should be more soluble in acidic buffers. Above its pI, it will have a net negative charge and should be more soluble in basic buffers.

-

Organic Solvents: Limited solubility is expected in non-polar organic solvents. It may have some solubility in polar aprotic solvents like DMSO or DMF.

Stability Profile

The stability of this compound is a critical factor for its storage and use in experimental settings.

-

pH Stability: Peptide bonds can be susceptible to hydrolysis at extreme pH values (highly acidic or alkaline conditions), especially at elevated temperatures. The peptide is expected to be most stable in the pH range of 4 to 7.

-

Temperature Stability: As a lyophilized powder, the peptide should be stored at -20°C or lower for long-term stability. In solution, it is recommended to prepare fresh solutions and store them at 4°C for short-term use or at -20°C or -80°C for longer periods to minimize degradation. Repeated freeze-thaw cycles should be avoided.

-

Enzymatic Degradation: In biological systems, this compound is susceptible to degradation by peptidases.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via solid-phase peptide synthesis (SPPS). A published method utilizes a 2-chlorotrityl chloride resin (2-ClTrt resin) for the synthesis of peptides with a free C-terminal group.

Materials:

-

H-Pro-2-ClTrt resin

-

Fmoc-Ala-OH

-

Fmoc-Leu-OH

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

Procedure:

-

Resin Swelling: Swell the H-Pro-2-ClTrt resin in DCM for 30 minutes.

-

First Amino Acid Coupling (Alanine):

-

Dissolve Fmoc-Ala-OH, HOBt, and TBTU in DMF.

-

Add DIPEA to the mixture and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the swollen resin and shake at room temperature for 1.5 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling (Leucine):

-

Repeat the coupling and deprotection steps with Fmoc-Leu-OH.

-

-

Cleavage from Resin:

-

After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail of TFA / TIS / H₂O (95:2.5:2.5, v/v/v) for 1.5 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

-

Purification:

-

Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final this compound product.

-

Determination of Isoelectric Point (pI)